5-(2,4-DICHLOROPHENYL)-2-FURALDEHYDE 2-[4-[(2-FURYLMETHYL)AMINO]-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE
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Overview
Description
5-(2,4-DICHLOROPHENYL)-2-FURALDEHYDE 2-[4-[(2-FURYLMETHYL)AMINO]-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of furan, triazine, and aniline moieties, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-DICHLOROPHENYL)-2-FURALDEHYDE 2-[4-[(2-FURYLMETHYL)AMINO]-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps, starting with the preparation of the individual components. The furan and triazine derivatives are synthesized separately and then combined through a series of condensation reactions. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-DICHLOROPHENYL)-2-FURALDEHYDE 2-[4-[(2-FURYLMETHYL)AMINO]-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline and furan moieties.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(2,4-DICHLOROPHENYL)-2-FURALDEHYDE 2-[4-[(2-FURYLMETHYL)AMINO]-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,4-DICHLOROPHENYL)-2-FURALDEHYDE 2-[4-[(2-FURYLMETHYL)AMINO]-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-DICHLOROPHENYL)-4-(3-FLUORO-4-METHYLBENZOYL)-1-(2-FURYLMETHYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE
- N-((E)-2-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-1-{[(2-FURYLMETHYL)AMINO]CARBONYL}ETHENYL)-4-METHYLBENZAMIDE
Uniqueness
What sets 5-(2,4-DICHLOROPHENYL)-2-FURALDEHYDE 2-[4-[(2-FURYLMETHYL)AMINO]-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21Cl2N7O3/c1-36-18-7-5-17(6-8-18)31-25-32-24(29-14-19-3-2-12-37-19)33-26(34-25)35-30-15-20-9-11-23(38-20)21-10-4-16(27)13-22(21)28/h2-13,15H,14H2,1H3,(H3,29,31,32,33,34,35)/b30-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDIZWOAUDJQNU-FJEPWZHXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)NN=CC4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)N/N=C/C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21Cl2N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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